2-Methyl-3-butyn-2-OL

Beschreibung

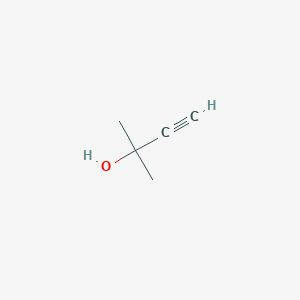

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBKHWWANWSNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021949 | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-hydroxy-3-butyne is a colorless to straw yellow liquid. (USCG, 1999), Liquid, Liquid; mp = 2.6 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Butyn-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

219.2 to 221 °F at 760 mmHg (USCG, 1999), 104-105 °C | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °F (USCG, 1999), 20 °C c.c. | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8672 (USCG, 1999) - Less dense than water; will float, Density (gas): 0.9 kg/m³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.0 [mmHg], Vapor pressure, kPa at 20 °C: 2 | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

115-19-5 | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-BUTYN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyn-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-BUTYN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHB904XHKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

36.7 °F (USCG, 1999), 2.6 °C | |

| Record name | 2-METHYL-2-HYDROXY-3-BUTYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-YN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1746 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-3-butyn-2-ol (C5H8O) for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of a versatile building block in organic chemistry.

Introduction

2-Methyl-3-butyn-2-ol, also known as ethynyldimethylcarbinol or dimethylethynylcarbinol, is a tertiary alkynyl alcohol with the chemical formula C5H8O.[1][2] It is a colorless, volatile liquid that serves as a crucial and versatile building block in organic synthesis.[3] Its utility is particularly notable in the pharmaceutical and fine chemical industries, where it functions as a key intermediate in the synthesis of complex molecules, including vitamins, terpenes, and various drug candidates.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key experimental applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound possesses a simple yet functional structure, featuring a terminal alkyne and a tertiary alcohol group. This unique combination allows for a wide range of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless liquid |

| Density | 0.868 g/mL at 25 °C |

| Melting Point | 2.6 °C |

| Boiling Point | 104 °C |

| Flash Point | 20 °C |

| Refractive Index (n20/D) | 1.42 |

| Vapor Pressure | 15 mmHg (20 °C) |

| Solubility | Miscible with water |

Data sourced from references:[1][2][6]

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Technique | Availability |

| ¹H NMR | Spectra available[7][8] |

| ¹³C NMR | Data available |

| Infrared (IR) Spectroscopy | Spectra available[7] |

| Mass Spectrometry (MS) | Spectra available[7][9] |

| Raman Spectroscopy | Spectra available[7] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is achieved through the ethynylation of acetone (B3395972), a specific application of the Favorskii reaction.[1][10]

Favorskii Reaction for Synthesis of this compound

This reaction involves the condensation of acetylene (B1199291) with acetone in the presence of a base, typically potassium hydroxide (B78521).[4][10]

Reaction Scheme:

Caption: Synthesis of this compound via the Favorskii Reaction.

Experimental Protocol (Industrial Process Overview):

-

Reactants: Acetylene, Acetone, Potassium Hydroxide (catalyst).[4]

-

Solvent: Liquid ammonia (B1221849) is often used to create a homogeneous reaction system.

-

Procedure:

-

Acetylene gas is dissolved in liquefied ammonia.

-

This solution is then reacted with acetone in the presence of a potassium hydroxide catalyst.

-

The reaction is typically conducted under pressure (1.5-2.8 MPa) and at a temperature of 30-55 °C.

-

After the reaction, the ammonia is flashed off.

-

The crude product is then purified, often through salting-out dehydration followed by continuous rectification.

-

Key Reactions and Applications in Drug Development

This compound is a versatile intermediate due to its two reactive sites: the hydroxyl group and the terminal alkyne.

Selective Hydrogenation to 2-Methyl-3-buten-2-ol

A primary application of this compound is its selective semi-hydrogenation to 2-methyl-3-buten-2-ol, a key intermediate in the industrial synthesis of Vitamin A and Vitamin E.[3][11]

Caption: Selective hydrogenation of this compound.

Experimental Protocol (Laboratory Scale):

-

Reactants: this compound, Hydrogen gas.[9]

-

Catalyst: Lindlar catalyst (palladium on calcium carbonate, poisoned with lead).[3][9]

-

Solvent: Light petroleum.[9]

-

Procedure:

-

A solution of this compound in light petroleum is treated with quinoline (B57606) and the Lindlar catalyst.[9]

-

The mixture is cooled and shaken in a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed.[9]

-

The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

The catalyst is removed by filtration.

-

The product, 2-methyl-3-buten-2-ol, is purified by distillation.[9] A yield of 94% has been reported for this process.[9]

-

Sonogashira Coupling Reactions

This compound serves as a stable and easy-to-handle substitute for acetylene gas in Sonogashira coupling reactions.[6][12] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of many pharmaceutical compounds.[12][13]

Caption: General workflow for a Sonogashira coupling using this compound.

Experimental Protocol (General Procedure):

-

Reactants: this compound, an aryl bromide or iodide.[12]

-

Catalytic System: A palladium catalyst (e.g., Pd(OAc)2 with a phosphine (B1218219) ligand like P(p-tol)3) and a base (e.g., DBU or triethylamine).[12] Copper(I) iodide is often used as a co-catalyst but copper-free protocols have been developed.[12][13]

-

Solvent: An organic solvent such as THF or triethylamine.[12][13]

-

Procedure:

-

The aryl halide, this compound, palladium catalyst, ligand, and base are combined in the solvent under an inert atmosphere.

-

The reaction is stirred at room temperature or with gentle heating.[13]

-

Reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched (e.g., with aqueous HCl) and the product is extracted with an organic solvent.[13]

-

The crude product is purified by column chromatography.[13]

-

The resulting aryl-2-methyl-3-butyn-2-ol can then be deprotected (removing the hydroxyisopropyl group) by heating with a base like potassium hydroxide to yield the terminal aryl acetylene.[10]

-

Applications in Drug Synthesis

The utility of this compound extends to the synthesis of various pharmaceuticals. It is a precursor in the synthesis of monoamine oxidase (MAO) inhibitors, a class of drugs used to treat depression and Parkinson's disease.[14] Furthermore, its role as a key building block for vitamins A and E underscores its importance in producing essential nutrients that are also used therapeutically.[3][11]

Safety and Handling

This compound is a highly flammable liquid and vapor.[15] Vapors can form explosive mixtures with air. It is harmful if swallowed and causes serious eye irritation.[12][15]

-

Handling: Work in a well-ventilated area, using explosion-proof equipment.[16][17] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles).[15][17] Keep away from open flames, sparks, and heat.[16]

-

Storage: Store in a cool, fireproof area, separated from strong oxidants, acids, and copper.[15][16]

-

In case of fire: Use carbon dioxide, foam, or dry powder. Do not use water directly on the substance.[15]

Conclusion

This compound is a foundational chemical intermediate with significant value for researchers in organic synthesis and drug development. Its straightforward synthesis and the dual reactivity of its alcohol and alkyne functional groups make it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its safe and effective application in the laboratory and in the industrial production of pharmaceuticals and other fine chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Hydrogenation of this compound over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Roles of Vitamin A in the Regulation of Carbohydrate, Lipid, and Protein Metabolism [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. This compound as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 2-Methyl-3-butyn-2-ol (CAS 115-19-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-butyn-2-ol, also identified by CAS number 115-19-5, is a versatile acetylenic alcohol that serves as a crucial building block in organic synthesis.[1] Its unique structural features, combining a tertiary alcohol with a terminal alkyne, make it an important intermediate in the production of a wide array of fine chemicals. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, key chemical reactions, and significant applications, with a particular focus on its role in the pharmaceutical and agrochemical industries. Detailed experimental protocols, safety information, and spectroscopic data are also presented to support its use in research and development.

Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic odor.[2][3] It is miscible with water and most common organic solvents.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [2][5] |

| Molecular Weight | 84.12 g/mol | [3] |

| CAS Number | 115-19-5 | [2][3] |

| Appearance | Colorless to straw yellow liquid | [1][3] |

| Boiling Point | 104 °C | [5] |

| Melting Point | 2.6 °C | [5] |

| Density | 0.868 g/mL at 25 °C | |

| Refractive Index | n20/D 1.42 | |

| Flash Point | 20 °C (68 °F) | [5] |

| Vapor Pressure | 15 mmHg (20 °C) | |

| Solubility | Miscible in water | [3] |

| logP | 0.318 | [3] |

Synthesis

The primary industrial synthesis of this compound is achieved through the ethynylation of acetone, a specific application of the Favorskii reaction.[4][5] This process involves the base-catalyzed addition of acetylene (B1199291) to acetone.

Experimental Protocol: Industrial Synthesis (Favorskii Reaction)

This protocol describes a common industrial method for the synthesis of this compound.

Materials:

-

Acetone

-

Acetylene gas

-

Potassium hydroxide (B78521) (catalyst)

-

Liquid ammonia (B1221849) (solvent)

Procedure:

-

Liquefied ammonia is charged into a suitable pressure reactor.

-

Acetylene gas is dissolved in the liquefied ammonia to create a homogeneous solution.

-

A solution of potassium hydroxide in a suitable solvent is introduced as the catalyst.

-

Acetone is then added to the reaction mixture.

-

The reaction is carried out under pressure (1.5-2.8 MPa) and at a controlled temperature (30-55 °C).[4][6]

-

After the reaction is complete (typically 1-3.2 hours), the ammonia is flashed off.[6]

-

The crude product is then purified by salting-out dehydration followed by continuous rectification to yield high-purity this compound.[6]

The following diagram illustrates the general workflow for the industrial synthesis of this compound.

Caption: Industrial synthesis workflow for this compound.

Chemical Reactions and Applications

This compound is a versatile intermediate due to the reactivity of its hydroxyl and terminal alkyne groups. It is extensively used in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.[2][7][8]

Selective Hydrogenation

One of the most significant industrial applications is the selective hydrogenation of this compound to produce 2-Methyl-3-buten-2-ol.[9] This product is a key intermediate in the synthesis of vitamins A and E.[4][9] The reaction is typically catalyzed by a palladium-based catalyst, such as Pd/γ-Al₂O₃ or a Lindlar catalyst.[9][10]

Sonogashira Coupling

This compound is frequently used as a protected form of acetylene in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[4] It reacts with aryl halides to form aryl-substituted propargyl alcohols. The protecting group can then be removed under basic conditions to yield the terminal alkyne.

The logical relationship for its use as an acetylene equivalent is depicted below.

Caption: Use of this compound as an acetylene equivalent.

Other Applications

-

Agrochemicals: It serves as a key intermediate in the synthesis of modern pesticides and fungicides.[11][12]

-

Pharmaceuticals: Beyond vitamins, it is used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral agents.[2][11]

-

Flavors and Fragrances: It is a precursor to terpenoids used in the food and cosmetic industries.[2][5]

-

Industrial Applications: It is used as a stabilizer for chlorinated hydrocarbons, a viscosity reducer, and a brightener in electroplating.[7][12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the acetylenic proton, the hydroxyl proton, and the two methyl groups.[13][14]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the alkynyl carbons, the quaternary carbon, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H stretch (around 3300 cm⁻¹), the C≡C-H stretch (around 3300 cm⁻¹), and the C≡C stretch (around 2100 cm⁻¹).

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[15]

Note: While specific spectra are not included here, they are readily available in spectral databases.[16]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3][17]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Serious eye damage | H318: Causes serious eye damage |

| Skin irritation | H315: Causes skin irritation |

| Respiratory irritation | H335: May cause respiratory irritation |

Source: PubChem[3]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[17]

-

Use in a well-ventilated area.[18]

-

Wear protective gloves, eye protection, and face protection.[17]

-

Avoid contact with skin and eyes.[17]

-

Store in a cool, fireproof place separated from strong oxidants, acids, and copper.[18]

Conclusion

This compound is a chemical of significant industrial importance, underpinned by its versatile reactivity and central role as a synthetic intermediate. Its applications span from the large-scale production of vitamins to the synthesis of complex pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial settings. The data and protocols presented in this guide aim to provide a solid foundation for professionals working with this valuable compound.

References

- 1. products.basf.com [products.basf.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|C5H8O|115-19-5 [benchchem.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. This compound (115-19-5) at Nordmann - nordmann.global [nordmann.global]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 12. nbinno.com [nbinno.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. ICSC 1746 - 2-METHYLBUT-3-YN-2-OL [inchem.org]

A Comprehensive Technical Guide to 2-Methyl-3-butyn-2-ol: Molecular Weight, Molar Mass, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the molecular weight and molar mass of 2-Methyl-3-butyn-2-ol. It includes a detailed overview of its physicochemical properties, a summary of a standard experimental protocol for molecular weight determination, and a visualization of a key synthetic pathway involving this compound. This document is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields.

Physicochemical Properties of this compound

This compound, an alkynyl alcohol, is a versatile building block in organic synthesis. Its chemical formula is C₅H₈O.[1][2][3][4] The precise determination of its molecular weight and molar mass is fundamental for stoichiometric calculations in chemical reactions and for its characterization in various analytical procedures.

The quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | Source |

| Chemical Formula | C₅H₈O | [1][2][3][4] |

| Molar Mass | 84.118 g·mol⁻¹ | [1] |

| Molecular Weight | 84.12 g/mol | [2][3][4][5][6][7] |

| Appearance | Colorless liquid | [1] |

| Density | 0.868 g/mL at 25 °C | [5] |

| Melting Point | 2.6 °C | [5] |

| Boiling Point | 104 °C | [1][5] |

| CAS Number | 115-19-5 | [2][3][4][5] |

Experimental Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[8] The method involves the ionization of the sample and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z).

General Protocol for Small Molecule Mass Spectrometry

The following outlines a typical workflow for determining the molecular weight of a small organic molecule like this compound using mass spectrometry.

-

Sample Preparation:

-

The sample is typically dissolved in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.[6]

-

A subsequent dilution is often performed to achieve a final concentration in the range of 10-100 µg/mL.[6]

-

It is crucial to ensure the sample is free of non-volatile salts and particulates, which can interfere with the ionization process and contaminate the instrument.[6]

-

-

Instrument Calibration:

-

The mass spectrometer is calibrated using a known reference compound with well-defined mass peaks across the desired mass range.[3] This ensures the accuracy of the mass measurements.

-

-

Introduction of the Sample and Ionization:

-

The prepared sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Electrospray ionization (ESI) is a common soft ionization technique for small molecules, which imparts a charge to the analyte molecules with minimal fragmentation.[8]

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻, depending on the ionization mode).

-

The molecular weight of the neutral compound is then calculated from the m/z of the molecular ion.

-

Synthetic Pathway: The Favorskii Reaction

This compound is synthesized industrially from the reaction of acetylene (B1199291) and acetone. This reaction is an example of a nucleophilic addition to a carbonyl group, a process related to the Favorskii reaction. The Favorskii reaction itself is more broadly known as the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives. This compound can also be used as a protecting group for alkynes, which is removed by a retro-Favorskii reaction.[9]

Below is a generalized workflow for the base-catalyzed reaction of an alkyne with a ketone, conceptually similar to the synthesis of this compound.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. howengineeringworks.com [howengineeringworks.com]

- 3. rsc.org [rsc.org]

- 4. tecan.com [tecan.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Determination of Molecular Weight [eng.uc.edu]

- 8. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Favorskii reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Methyl-3-butyn-2-ol, a key intermediate in the synthesis of various organic compounds. This document outlines the experimentally determined physical constants, detailed protocols for their measurement, and a logical workflow for these experimental procedures.

Core Physical Properties

This compound, a colorless liquid at room temperature, is an alkynyl alcohol with the chemical formula C₅H₈O.[1] Its physical properties are crucial for its handling, reaction setup, and purification processes in a laboratory setting.

Data Presentation

The boiling and melting points of this compound have been determined by various sources and are summarized in the table below for easy comparison.

| Physical Property | Value Range | Conditions |

| Boiling Point | 102.00 to 105.00 °C | @ 760.00 mm Hg[2] |

| 104 °C | @ 760 mmHg[1][3] | |

| 104-105 °C | @ 760 mmHg[4] | |

| Melting Point | 2.00 to 4.00 °C | @ 760.00 mm Hg[2] |

| 3 °C | ||

| 2.6 °C | [3] |

Experimental Protocols

Accurate determination of the boiling and melting points is fundamental for the characterization and purity assessment of this compound. The following are detailed methodologies for these key experiments.

Melting Point Determination

Given that this compound solidifies near room temperature, its melting point can be determined using standard laboratory methods.

Method 1: Thiele Tube Method

This classic method relies on a heated oil bath to provide a uniform temperature gradient.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable high-boiling liquid

-

Sample of this compound

Procedure:

-

Sample Preparation: Introduce a small, finely powdered sample of solidified this compound into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb.

-

Heating: Insert the thermometer and attached capillary tube into the Thiele tube containing mineral oil. The oil level should be high enough to immerse the thermometer bulb and the sample.

-

Observation: Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

-

Data Recording: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Method 2: Digital Melting Point Apparatus

Modern digital instruments offer precise temperature control and automated detection.

Apparatus:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Sample Preparation: Load the solidified sample into a capillary tube as described above.

-

Instrument Setup: Place the capillary tube into the heating block of the apparatus.

-

Programming: Set the starting temperature to a few degrees below the expected melting point and select a slow ramp rate (e.g., 1-2°C/min).

-

Melting Point Determination: Start the heating program. The apparatus will heat the sample and the melting process can be observed through a magnified viewing window.

-

Data Recording: Record the temperatures at the onset and completion of melting. Many modern instruments can automatically detect and record the melting range.

Boiling Point Determination

Method: Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Thiele tube or a beaker with a heating bath (e.g., mineral oil)

-

Heating source

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer. The bulb of the thermometer should be level with the liquid in the test tube.

-

Heating: Immerse the assembly in a heating bath (Thiele tube or beaker with oil).

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for the experimental determination of the melting point.

Caption: Workflow for the experimental determination of the boiling point.

References

A Comprehensive Technical Guide to the Solubility of 2-Methyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-Methyl-3-butyn-2-ol in water and a variety of organic solvents. This information is critical for its application in pharmaceutical synthesis, agrochemical manufacturing, and materials science, where it serves as a key building block and versatile intermediate.[1][2]

Physicochemical Properties

This compound, also known as ethynyldimethylcarbinol, is a colorless, volatile liquid alkynyl alcohol.[3] Its unique structure, featuring a terminal alkyne and a tertiary alcohol, governs its solubility characteristics. The hydroxyl group allows for hydrogen bonding with polar solvents, while the hydrocarbon backbone provides compatibility with nonpolar organic solvents.

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. Extensive data indicates that it is miscible with water and a broad spectrum of organic solvents.[4][5][6][7] This high degree of solubility is attributed to its ability to act as both a hydrogen bond donor (via the hydroxyl group) and its overall relatively small molecular size and hydrocarbon character.

Quantitative Solubility Data

While precise numerical solubility values are not extensively reported due to its high miscibility, the following table summarizes the available data.

| Solvent | Formula | Solubility at 25°C | Reference(s) |

| Water | H₂O | Miscible (1,000,000 mg/L) | [6][8] |

| Acetone (B3395972) | C₃H₆O | Miscible | [4][5] |

| Benzene | C₆H₆ | Miscible | [4] |

| Carbon Tetrachloride | CCl₄ | Miscible | [4] |

| Chloroform | CHCl₃ | Miscible | |

| Cyclohexane | C₆H₁₂ | Miscible | |

| Diethylene Glycol | C₄H₁₀O₃ | Miscible | [7] |

| Ethanol | C₂H₅OH | Miscible | [5] |

| Ethyl Acetate | C₄H₈O₂ | Miscible | [4] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | [5] |

| Kerosene | Miscible | [7] | |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Miscible | [4] |

| Mineral Spirits | Miscible | [7] | |

| Monoethanolamine | C₂H₇NO | Miscible | [7] |

| Petroleum Ether | Miscible | [4] |

Experimental Protocols

Determination of Miscibility

A standard qualitative method for determining the miscibility of this compound with various solvents can be performed as follows:

-

Preparation : A series of clean, dry test tubes are prepared.

-

Dispensing Solvents : A known volume (e.g., 1 mL) of the solvent to be tested is added to each test tube.

-

Addition of Solute : this compound is added portion-wise to the solvent. For a comprehensive assessment, varying ratios of solute to solvent (e.g., 1:10, 1:4, 1:1, 4:1, 10:1 by volume) should be tested.

-

Mixing : The mixture is thoroughly agitated (e.g., by vortexing) for a set period (e.g., 1-2 minutes) to ensure homogeneity.

-

Observation : The mixture is allowed to stand and is visually inspected for any signs of phase separation, cloudiness, or the presence of undissolved droplets. The observation should be carried out against a well-lit background.

-

Recording Results : If the resulting mixture is a single, clear, and homogenous phase at all tested ratios, the two liquids are considered miscible. If two distinct layers form, they are immiscible. Partial miscibility is noted if a single phase is observed only at certain ratios.

-

Temperature Control : For more rigorous studies, the temperature of the mixture should be controlled and recorded, as miscibility can be temperature-dependent.

Applications in Synthesis

The solubility profile of this compound makes it a versatile reagent in organic synthesis. It is notably used in the Favorskii reaction for its synthesis and in Sonogashira coupling reactions as a protected form of acetylene (B1199291).[3][9]

Synthesis via the Favorskii Reaction

This compound is commercially synthesized via the Favorskii reaction, which involves the nucleophilic addition of acetylene to acetone in the presence of a base.[1][9]

Application in Sonogashira Coupling

In Sonogashira coupling reactions, this compound serves as a convenient and less hazardous substitute for gaseous acetylene. The coupling reaction is followed by a retro-Favorskii reaction to deprotect the alkyne.

Conclusion

This compound exhibits broad miscibility with water and a wide array of organic solvents, making it a highly adaptable reagent in various chemical processes. Its utility as a protected acetylene source in cross-coupling reactions further underscores its importance in the synthesis of pharmaceuticals and other fine chemicals. The provided experimental protocol for miscibility determination offers a straightforward method for verifying its solubility in novel solvent systems.

References

- 1. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 2. csustan.edu [csustan.edu]

- 3. This compound|C5H8O|115-19-5 [benchchem.com]

- 4. bdmaee.net [bdmaee.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. This compound, 115-19-5 [thegoodscentscompany.com]

- 9. Favorskii reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 2-Methyl-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2-Methyl-3-butyn-2-ol (CAS No. 115-19-5), a key intermediate in the synthesis of various compounds, including fragrances, vitamins, and pharmaceuticals. Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is critical for personnel in research and development.

Chemical and Physical Properties

This compound, also known as Dimethyl ethynyl (B1212043) carbinol, is a colorless to straw-yellow liquid.[1] It is a flammable and volatile compound with a distinct aromatic odor.[2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H8O[3] |

| Molecular Weight | 84.12 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 104 °C (219 °F)[3] |

| Melting Point | 2.6 °C (36.7 °F)[3] |

| Flash Point | 22 °C (72 °F) - closed cup[3] |

| Density | 0.868 g/mL at 25 °C[4] |

| Vapor Pressure | 15 mmHg (20 °C)[4] |

| Vapor Density | 2.9 (Air = 1)[1] |

| Solubility | Miscible with water[1] |

| Autoignition Temperature | 350 °C (662 °F)[1][4] |

| Refractive Index | n20/D 1.42 (lit.)[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor.[3] It is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[3] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and central nervous system depression.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3] |

| Specific target organ toxicity — single exposure | 3 | H336: May cause drowsiness or dizziness[4] |

| Reproductive toxicity | 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[4] |

Pictograms:

GHS02: Flame GHS05: Corrosion GHS07: Exclamation Mark GHS08: Health Hazard

Signal Word: Danger[3]

Toxicology Data

Toxicological studies have been conducted to determine the acute toxicity of this compound. The results are summarized in Table 3.

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value | Effects Observed |

| Oral (LD50) | Rat | 1950 mg/kg[6] | - |

| Oral (LD50) | Mouse | 500 mg/kg[6] | Somnolence (general depressed activity), Ataxia[6] |

| Inhalation (LC50) | Mouse | 2000 mg/m³[6] | Somnolence (general depressed activity), Ataxia, Other respiratory changes[6] |

| Subcutaneous (LD50) | Mouse | 1161 mg/kg[6] | Convulsions or effect on seizure threshold, Somnolence (general depressed activity)[6] |

Experimental Protocols

The following are generalized methodologies for the key toxicological experiments cited, based on OECD guidelines.

Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

-

Test Animals: Healthy, young adult rodents (typically rats or mice) of a single sex are used.[5] Animals are fasted prior to dosing (food, but not water, is withheld overnight for rats).[5]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[5] The volume administered is typically limited to 1 mL/100g of body weight for non-aqueous solutions.[7]

-

Procedure: The test begins with a starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg).[6] A group of three animals is used for each step.[5] The outcome of the first group (survival or death) determines the next dose level (higher or lower).[5] This process is repeated until enough information is gathered to classify the substance's toxicity.[5]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8] Observations include changes in skin, fur, eyes, and behavior.[6] Body weight is recorded weekly.[9] A gross necropsy is performed on all animals at the end of the study.[9]

Acute Inhalation Toxicity (LC50) - OECD Guideline 403

This guideline describes methods for determining the health hazards from short-term inhalation exposure.

-

Test Animals: Typically, young adult rats are used, with an equal number of males and females for each concentration group.[2]

-

Exposure System: Animals are exposed in inhalation chambers to the test substance as a gas, vapor, or aerosol at a controlled concentration.[9]

-

Procedure: In the traditional protocol, groups of animals (usually 5 of each sex per group) are exposed to a series of concentrations for a fixed duration, typically 4 hours.[2] A limit test at a high concentration (e.g., 5 mg/L for aerosols) can be performed first to determine if further testing is necessary.[10]

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.[2] Observations include respiratory effects, clinical signs of toxicity, and mortality.[10] Body weight is measured at least weekly.[9] All animals are subjected to a gross necropsy.[9]

Handling and Storage Precautions

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11] Use explosion-proof electrical, ventilating, and lighting equipment.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors.[5][10]

Safe Handling Practices

-

Avoid contact with skin and eyes.[3]

-

Avoid inhalation of vapor or mist.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[3]

-

Use non-sparking tools.[8]

-

Take measures to prevent the buildup of electrostatic charge.[3] All metal parts of equipment must be grounded.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[5]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store in a flammable liquids area.[11]

-

Keep away from heat, sparks, and flame.[5]

-

Store separately from strong oxidants, acids, and copper.[10]

First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.[3]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: For small fires, use "alcohol" foam, dry chemical, or carbon dioxide. For large fires, apply water from as far as possible as a mist or spray; solid streams of water may be ineffective.[3]

-

Specific Hazards: Highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][10] Containers may explode when heated.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

Personal Precautions

-

Use personal protective equipment.[3]

-

Ensure adequate ventilation.[3]

-

Remove all sources of ignition.[3]

-

Evacuate personnel to safe areas.[3]

-

Beware of vapors accumulating to form explosive concentrations.[3]

Environmental Precautions

Methods for Cleaning Up

-

Contain spillage.[3]

-

For liquid spills, absorb with an inert absorbent material (e.g., sand, earth, vermiculite).[8][10]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5][10]

-

For powdered chemicals, carefully sweep to avoid generating dust or wet the powder with a suitable solvent before wiping.

-

Decontaminate the spill area with a mild detergent and water.[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for responding to a minor chemical spill of this compound in a laboratory setting.

Caption: Workflow for handling a minor chemical spill.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. oehs.tulane.edu [oehs.tulane.edu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. umwelt-online.de [umwelt-online.de]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 9. oecd.org [oecd.org]

- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 12. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]

2-Methyl-3-butyn-2-ol: A Versatile and Inexpensive Acetylene Equivalent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the introduction of acetylenic moieties is a cornerstone for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. However, the direct use of acetylene (B1199291) gas presents significant handling challenges. This has spurred the development of acetylene equivalents, with 2-methyl-3-butyn-2-ol emerging as a highly practical and cost-effective option. This technical guide provides a comprehensive overview of this compound as a protected acetylene surrogate, detailing its application in cross-coupling reactions, particularly the Sonogashira coupling, and subsequent deprotection to unveil the terminal alkyne. This document offers a compilation of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the effective utilization of this versatile building block.

Introduction: The Need for Acetylene Surrogates

The acetylene unit is a fundamental building block in organic chemistry, serving as a precursor to a wide array of functional groups and a key component in the synthesis of natural products, pharmaceuticals, and functional materials. Despite its utility, the gaseous nature and flammability of acetylene make it hazardous and inconvenient for routine laboratory use. To circumvent these issues, a variety of protected acetylene equivalents have been developed. Among these, this compound stands out due to its low cost, stability, and ease of handling.[1] It serves as a "monoprotected" version of acetylene, allowing for selective reaction at one terminus of the alkyne.[2]

The core principle behind its use lies in the temporary masking of the terminal alkyne's acidic proton with a hydroxyisopropyl group. This protecting group is robust enough to withstand various reaction conditions, yet can be readily cleaved under basic conditions to regenerate the terminal alkyne. This guide will delve into the practical aspects of using this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and the subsequent deprotection step.

Synthesis of this compound

The industrial-scale production of this compound is primarily achieved through the ethynylation of acetone (B3395972), a reaction based on the Favorskii reaction.[2][3] This process involves the condensation of acetylene with acetone in the presence of a base, such as potassium hydroxide (B78521), often in a solvent like liquid ammonia (B1221849) to ensure a homogeneous reaction system.[3][4]

Application in Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] this compound is an excellent substrate for this reaction, serving as a stable and easily handleable source of the acetylene moiety.[6][7] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[6] However, copper-free conditions have also been developed and are often preferred in industrial applications to avoid the formation of diyne byproducts and to simplify catalyst recycling.[8]

The general workflow for the utilization of this compound as an acetylene equivalent is depicted in the following diagram:

Quantitative Data on Sonogashira Coupling Reactions

The efficiency of the Sonogashira coupling using this compound is influenced by various factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes the reaction conditions and yields for the coupling of various aryl bromides with this compound under copper-free conditions.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromoaniline | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 89 |

| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 95 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 92 |

| 4 | 1-Bromonaphthalene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 91 |

| 5 | 3-Bromopyridine | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 80 | 6 | 85 |

| Data sourced from a study on copper-free Sonogashira coupling reactions.[8] |

Deprotection of the Hydroxyisopropyl Group

Following the successful coupling reaction, the 2-hydroxyprop-2-yl protecting group is removed to unveil the terminal alkyne. This is typically achieved by heating the coupled product in the presence of a strong base, which facilitates a retro-Favorskii reaction, releasing acetone as a byproduct.[2]

The deprotection step can often be performed in the same reaction vessel as the initial coupling, leading to efficient one-pot procedures for the synthesis of diarylacetylenes.[9]

The logical relationship of a one-pot tandem Sonogashira coupling is illustrated below:

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of Aryl Bromides with this compound[8]

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%).

-

Add anhydrous tetrahydrofuran (B95107) (THF) as the solvent (concentration of aryl bromide typically 0.1-0.5 M).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2-methyl-3-butyn-2-ol.

General Protocol for the Deprotection of 4-Aryl-2-methyl-3-butyn-2-ols[9]

-

Dissolve the 4-aryl-2-methyl-3-butyn-2-ol (1.0 mmol) in a suitable solvent such as toluene (B28343) or diisopropylamine.

-

Add a strong base, such as potassium hydroxide (KOH, 8.0 mmol) or sodium hydride (NaH).

-

Heat the reaction mixture to a temperature between 70 °C and 110 °C.

-

Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the terminal alkyne.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting terminal aryl acetylene by column chromatography or distillation.

Conclusion

This compound has proven to be an invaluable tool in modern organic synthesis, offering a safe, economical, and versatile alternative to gaseous acetylene. Its application in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, followed by a straightforward deprotection, provides a robust and efficient pathway for the synthesis of terminal and internal alkynes. The detailed protocols and compiled data within this guide are intended to empower researchers in drug discovery and materials science to effectively harness the synthetic potential of this important building block, thereby accelerating innovation in their respective fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic data including 1H NMR and IR for 2-Methyl-3-butyn-2-OL.

This guide provides an in-depth overview of the spectroscopic data for 2-Methyl-3-butyn-2-ol, focusing on ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectral features of the molecule, presents the data in a structured format, and details the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key ¹H NMR and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 6H | -C(CH₃)₂ |

| ~2.1 | Singlet | 1H | -OH |

| ~2.4 | Singlet | 1H | ≡C-H |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| ~3300 | Sharp, Weak | ≡C-H | Stretching |

| ~2980 | Medium | C-H (sp³) | Stretching |

| ~2100 | Weak | C≡C | Stretching |

| ~1150 | Strong | C-O | Stretching |

Experimental Protocols

The following sections detail the methodologies for acquiring ¹H NMR and IR spectra of this compound.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz)[1]

-

5 mm NMR tubes

-

This compound sample

-

Tetramethylsilane (TMS) internal standard[2]

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard. Transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. Acquire the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer[4]

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory[5]

-

This compound sample

-

Pipette

-

Cleaning solvents (e.g., ethanol (B145695), pentane)[5]

-

Kimwipes

Procedure (Neat Liquid Film using Salt Plates):

-